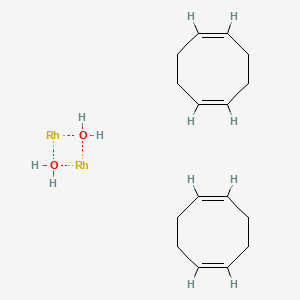
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is a coordination compound that features a rhodium center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand and two water molecules. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate typically involves the reaction of rhodium salts with (1Z,5Z)-cycloocta-1,5-diene in the presence of water. One common method is the reaction of rhodium chloride with (1Z,5Z)-cycloocta-1,5-diene in an aqueous solution, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions to facilitate the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is widely used as a catalyst in asymmetric synthesis reactions, such as hydrogenation, hydride transfer, carbonylation, and cycloaddition reactions .
Biology and Medicine
Its unique coordination properties make it a candidate for exploring new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of enantioselective organic intermediates and functional molecules. It is also employed in the research and synthesis of organometallic compounds .
Wirkmechanismus
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate exerts its effects involves the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;palladium;dihydrate: Similar in structure but with a palladium center instead of rhodium.
(1Z,5Z)-cycloocta-1,5-diene;platinum;dihydrate: Features a platinum center and exhibits different catalytic properties compared to the rhodium compound.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate lies in its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C16H28O2Rh2 |
|---|---|
Molekulargewicht |
458.20 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/b2*2-1-,8-7-;;;; |
InChI-Schlüssel |
HSFFMOISCNXZCL-MIXQCLKLSA-N |
Isomerische SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
Kanonische SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



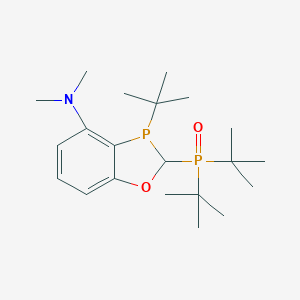
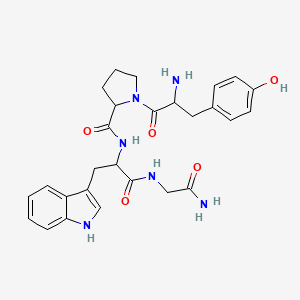
![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)

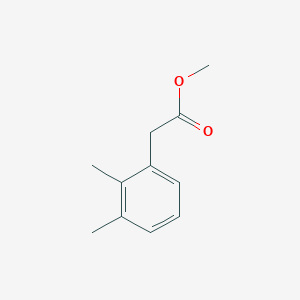
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)


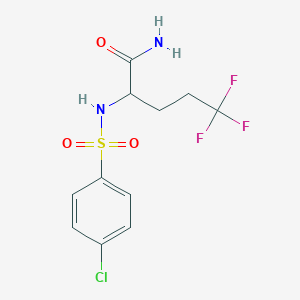
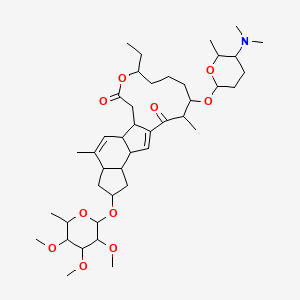
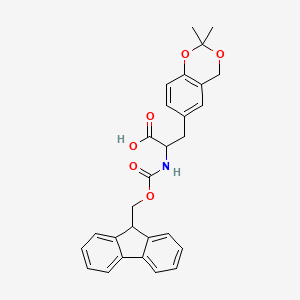
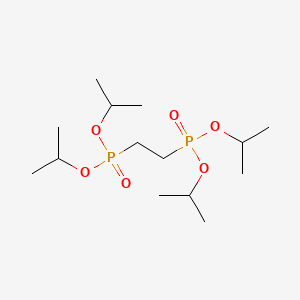
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
